molecular formula C14H14O3S B14339628 Phenyl 2,5-dimethylbenzene-1-sulfonate CAS No. 109855-91-6

Phenyl 2,5-dimethylbenzene-1-sulfonate

Cat. No.: B14339628
CAS No.: 109855-91-6
M. Wt: 262.33 g/mol
InChI Key: LLGBDHUMOSVFPV-UHFFFAOYSA-N
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Description

Phenyl 2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It consists of a phenyl group attached to a 2,5-dimethylbenzene ring, which is further bonded to a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,5-dimethylbenzene-1-sulfonate can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 2,5-dimethylbenzene (xylene) with sulfur trioxide or chlorosulfonic acid, followed by the reaction with phenol to form the sulfonate ester . The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Phenyl 2,5-dimethylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenyl 2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactionsThe pathways involved in these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Phenyl 2,5-dimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:

    Phenyl benzene-1-sulfonate: Lacks the methyl groups, resulting in different reactivity and properties.

    Phenyl 3,5-dimethylbenzene-1-sulfonate: Similar structure but with methyl groups at different positions, affecting its chemical behavior.

    Phenyl toluene-4-sulfonate: Contains a single methyl group, leading to variations in its reactivity and applications.

Properties

CAS No.

109855-91-6

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

phenyl 2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C14H14O3S/c1-11-8-9-12(2)14(10-11)18(15,16)17-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

LLGBDHUMOSVFPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC=C2

Origin of Product

United States

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